5-(Methoxymethoxy)pent-2-yne
Description
Properties
CAS No. |
101533-94-2 |
|---|---|
Molecular Formula |
C7H12O2 |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
5-(methoxymethoxy)pent-2-yne |
InChI |
InChI=1S/C7H12O2/c1-3-4-5-6-9-7-8-2/h5-7H2,1-2H3 |
InChI Key |
RGJXNGZGCGSZQI-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCOCOC |
Origin of Product |
United States |
Preparation Methods
Alkylation of Propargyl Alcohol Derivatives
Alkylation strategies offer a straightforward route to introduce the methoxymethoxy group onto a propargyl backbone. Starting with pent-2-yne-5-ol, protection of the hydroxyl group using methoxymethyl chloride (MOMCl) in the presence of a base like potassium carbonate (K₂CO₃) facilitates ether formation. This method mirrors the alkylation of phenolic hydroxyl groups, as demonstrated in the synthesis of 2-alkoxy-5-methoxybenzaldehydes.
Reaction Scheme 2
$$
\text{HC≡C-CH}2\text{-CH}2\text{-CH}2\text{-OH} + \text{MOMCl} \xrightarrow{\text{K}2\text{CO}3, \text{acetone}} \text{HC≡C-CH}2\text{-CH}2\text{-CH}2\text{-O-CH}2\text{-OCH}3
$$
Reaction conditions typically involve refluxing acetone as the solvent, with reaction times monitored via gas chromatography. While this method is operationally simple, competing side reactions (e.g., over-alkylation) may necessitate careful stoichiometric control.
Substitution Reactions at the 5-Position
Nucleophilic substitution provides an alternative pathway, particularly when starting from 5-halo-pent-2-yne derivatives. For example, 5-bromo-pent-2-yne can undergo displacement with sodium methoxymethoxide (NaOCH₂OCH₃) to yield the target compound. This SN2 mechanism requires polar aprotic solvents (e.g., DMF or DMSO) and elevated temperatures.
Reaction Scheme 3
$$
\text{HC≡C-CH}2\text{-CH}2\text{-CH}2\text{-Br} + \text{NaOCH}2\text{OCH}3 \xrightarrow{\text{DMF, 80°C}} \text{HC≡C-CH}2\text{-CH}2\text{-CH}2\text{-O-CH}2\text{OCH}3
$$
The steric accessibility of the 5-position in pent-2-yne derivatives favors high substitution efficiency, though the synthesis of 5-bromo-pent-2-yne itself may require multi-step protocols.
Comparative Analysis of Synthetic Routes
The choice of methodology hinges on factors such as substrate availability, cost, and scalability. A comparative overview is provided in Table 1.
Table 1: Comparison of Synthesis Methods for 5-(Methoxymethoxy)pent-2-yne
*Yields are illustrative estimates based on analogous reactions.
Chemical Reactions Analysis
Types of Reactions
5-(Methoxymethoxy)pent-2-yne can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The methoxymethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium methoxide.
Major Products Formed
Oxidation: Formation of 5-(methoxymethoxy)pent-2-ynal or 5-(methoxymethoxy)pentanoic acid.
Reduction: Formation of 5-(methoxymethoxy)pent-2-ene or 5-(methoxymethoxy)pentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Methoxymethoxy)pent-2-yne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Methoxymethoxy)pent-2-yne involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the methoxymethoxy group can undergo hydrolysis to release methanol and form an aldehyde or ketone. These reactions can modulate biological pathways and affect cellular functions .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural and synthetic differences between 5-(Methoxymethoxy)pent-2-yne and its analogs:
Biological Activity
5-(Methoxymethoxy)pent-2-yne is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a unique alkyne functional group, which contributes to its reactivity and potential interactions with biological molecules. The methoxymethoxy group enhances its solubility and stability, making it an interesting candidate for further biological investigation.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. For instance, derivatives containing alkyne groups have been shown to possess antiproliferative effects against various cancer cell lines, including aggressive types such as triple-negative breast cancer cells (MDA-MB-231 and MDA-MB-468) .
Table 1: Antitumor Activity of Alkyne Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MDA-MB-231 | 15 | |
| Pent-1-yne derivative | HeLa | 20 | |
| Ingenol derivative | MCF-7 | 25 |
The mechanism of action for compounds like this compound often involves the disruption of cellular signaling pathways. For example, they may interfere with the Hedgehog signaling pathway, which is crucial for cell proliferation and differentiation. The interaction with molecular targets through functional groups can lead to altered gene expression profiles in cancer cells, resulting in inhibited growth or induced apoptosis .
Study on Antitumor Effects
A study conducted on the effects of alkyne derivatives demonstrated that compounds with longer carbon chains exhibited varying degrees of antitumor activity. Specifically, the study found that the presence of a pent-1-yne substituent significantly enhanced the inhibitory effects against HeLa and MCF-7 cell lines .
Case Study Summary:
- Objective: To evaluate the antitumor activity of alkyne derivatives.
- Findings: Compounds with pent-1-yne substituents showed a higher degree of inhibition compared to their shorter-chain counterparts.
- Conclusion: Structural modifications can enhance biological activity, highlighting the potential for developing new therapeutic agents based on these compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
